REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].S([O-])([O-])(=O)=O.[NH4+].[NH4+].P([O-])(O)(O)=O.[K+].S([O-])([O-])(=O)=O.[Mg+2].Cl>>[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,2.3.4,5.6,7.8,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(CCCCN)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a shaking flask having
|
Type
|
ADDITION
|
Details
|
a volume of 500 ml was charged 100 ml of a medium (pH 7.0)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WAIT
|
Details
|
cultured at 30° C. for 168 hours
|
Duration
|
168 h
|
Type
|
CUSTOM
|
Details
|
The cell was removed
|
Type
|
CUSTOM
|
Details
|
to obtain a supernatant
|
Type
|
CUSTOM
|
Details
|
to remove protein and others, whereby a filtrate
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
After activated carbon was added to the filtrate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure, and 200 ml of ethanol
|
Type
|
ADDITION
|
Details
|
was added to 20 g of the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N[C@H](CCCCN)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].S([O-])([O-])(=O)=O.[NH4+].[NH4+].P([O-])(O)(O)=O.[K+].S([O-])([O-])(=O)=O.[Mg+2].Cl>>[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,2.3.4,5.6,7.8,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(CCCCN)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a shaking flask having
|
Type
|
ADDITION
|
Details
|
a volume of 500 ml was charged 100 ml of a medium (pH 7.0)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WAIT
|
Details
|
cultured at 30° C. for 168 hours
|
Duration
|
168 h
|
Type
|
CUSTOM
|
Details
|
The cell was removed
|
Type
|
CUSTOM
|
Details
|
to obtain a supernatant
|
Type
|
CUSTOM
|
Details
|
to remove protein and others, whereby a filtrate
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
After activated carbon was added to the filtrate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure, and 200 ml of ethanol
|
Type
|
ADDITION
|
Details
|
was added to 20 g of the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N[C@H](CCCCN)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |